molecular formula C17H18N2O2 B3954620 4-(2-PHENYLBUTANAMIDO)BENZAMIDE

4-(2-PHENYLBUTANAMIDO)BENZAMIDE

Cat. No.: B3954620
M. Wt: 282.34 g/mol
InChI Key: SLEAEKQEAXMXJH-UHFFFAOYSA-N
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Description

4-(2-Phenylbutanamido)Benzamide is a synthetic organic compound featuring a benzamide core, a structure of significant interest in medicinal chemistry and chemical biology research . The molecule is composed of a benzamide scaffold substituted with a 2-phenylbutanamide moiety. While specific biological data for this compound is not widely reported in the literature, its core structure is associated with a wide spectrum of pharmacological activities, making it a valuable scaffold for investigational purposes. Benzamide derivatives are recognized as key pharmacophores in the development of compounds targeting various enzymes and pathways . Related analogues have been investigated as potent inhibitors of the Hedgehog (Hh) signaling pathway, a critical target in oncology and developmental biology research . Furthermore, the benzamide moiety is a hallmark of certain classes of histone deacetylase (HDAC) inhibitors, which are explored for their role in epigenetic regulation and potential anti-cancer effects . Other research avenues for structurally similar compounds include their evaluation as topoisomerase I (Topo I) and cyclooxygenase-2 (COX-2) inhibitors, showcasing a potential dual mechanism for combating aggressive cancers like glioma . This compound is provided exclusively for research and development use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-(2-phenylbutanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-2-15(12-6-4-3-5-7-12)17(21)19-14-10-8-13(9-11-14)16(18)20/h3-11,15H,2H2,1H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEAEKQEAXMXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-phenylbutanamido)benzamide typically involves the condensation of 4-aminobenzamide with 2-phenylbutanoic acid. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions generally include:

    Temperature: Room temperature to 40°C

    Time: 12-24 hours

    Solvent: Dichloromethane or tetrahydrofuran (THF)

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can improve efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(2-phenylbutanamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenylbutanamides.

Scientific Research Applications

4-(2-phenylbutanamido)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-phenylbutanamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The chloro and nitro groups in enhance electrophilicity, whereas the methoxy group in the same compound introduces steric hindrance. In contrast, the sulfamoyl group in improves solubility and hydrogen-bonding capacity .
  • Pharmacophore Diversity : The 2-phenylbutanamido group in the target compound likely confers rigidity and lipophilicity, similar to the dichlorophenylpiperazine moiety in , which is associated with receptor binding .

Pharmacological and Toxicological Comparison

Compound Name Primary Activity IC₅₀/EC₅₀ (μM) Toxicity Profile
4,6-Diphenylpyrimidine benzamide analogs COX-2 inhibition 0.12–1.8 Low cytotoxicity (CC₅₀ > 50 μM)
N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-4-(pyridin-2-yl)benzamide Dopamine D3 receptor antagonism Not reported Moderately toxic (TDLo: 5 mg/kg in monkeys)
3-(Isobutyrylamino)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide Not explicitly stated No data; sulfamoyl groups typically low toxicity
This compound (inferred) Hypothesized anticancer/anti-inflammatory Likely moderate toxicity (analogous to )

Key Findings :

  • Enzyme Inhibition : The 4,6-diphenylpyrimidine benzamides exhibit potent COX-2 inhibition (IC₅₀: 0.12 μM), suggesting that para-substituted benzamides with aromatic groups may optimize enzyme interaction.
  • Receptor Binding : The dichlorophenylpiperazine derivative highlights the role of bulky substituents in enhancing receptor affinity but also increasing toxicity risks .
  • Safety : Sulfamoyl-containing benzamides (e.g., ) are generally safer due to improved metabolic stability, whereas nitro-containing derivatives (e.g., ) may pose mutagenic risks .

Q & A

Basic: What are the recommended methodologies for synthesizing and purifying 4-(2-phenylbutanamido)benzamide?

Answer:
A multi-step synthesis approach is typically employed. First, coupling 2-phenylbutanoic acid with benzamide derivatives via amidation using carbodiimide-based reagents (e.g., EDC or DCC) under anhydrous conditions. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water . Final characterization requires HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity (>95%) and LC-MS for molecular ion verification (expected m/z ~325.4 for [M+H]⁺) .

Basic: Which analytical techniques are critical for validating the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm aromatic proton environments (e.g., δ 7.2–8.1 ppm for benzamide protons) and carbonyl resonances (δ ~167 ppm for amide C=O) .
  • FT-IR : Peaks at ~1650 cm1^{-1} (amide I band) and ~1550 cm1^{-1} (amide II band) .
  • X-ray Diffraction : For crystalline derivatives, single-crystal analysis resolves bond lengths and angles, critical for confirming stereochemistry .

Advanced: How can researchers investigate the enzyme inhibition mechanisms of this compound?

Answer:

  • Kinase Assays : Use fluorescence-based ADP-Glo™ assays to measure inhibition of kinases (e.g., EGFR or PI3K) at varying concentrations (IC50_{50} determination) .
  • Molecular Docking : Employ Schrödinger Suite or AutoDock Vina to model binding interactions, focusing on hydrogen bonding with kinase active sites (e.g., hinge region residues) .
  • Cellular Validation : Western blotting for downstream targets (e.g., phosphorylated Akt or ERK) in cancer cell lines (e.g., MCF-7 or A549) .

Advanced: How should contradictory toxicity data (e.g., rodent vs. primate models) be analyzed?

Answer:

  • Species-Specific Metabolism : Compare hepatic microsome assays to identify differential metabolite profiles (e.g., cytochrome P450 isoforms) .
  • Dose-Response Studies : Replicate TDLo (lowest toxic dose) experiments in parallel, using standardized protocols (e.g., OECD Guidelines 420/423) across species .
  • Biomarker Analysis : Measure organ-specific markers (e.g., ALT/AST for liver toxicity, BUN for renal) to resolve discrepancies in toxicity endpoints .

Advanced: What experimental designs are optimal for evaluating anticancer activity?

Answer:

  • In Vitro Screening : Use MTT/WST-1 assays across 3–5 cell lines (e.g., HeLa, HepG2) with positive controls (e.g., doxorubicin). Calculate IC50_{50} and selectivity indices (normal vs. cancer cells) .
  • Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
  • In Vivo Models : Xenograft studies in immunodeficient mice (e.g., BALB/c nude) with tumor volume monitoring and histopathology post-treatment .

Advanced: What strategies improve solubility and stability in preclinical studies?

Answer:

  • Salt Formation : Synthesize hydrochloride salts (e.g., via HCl gas in diethyl ether) to enhance aqueous solubility, as demonstrated for related benzamide derivatives .
  • Co-Solvent Systems : Use PEG-400 or cyclodextrin complexes for in vivo formulations .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with UPLC-MS to identify degradation products and optimize storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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